molecular formula C12H15Cl2F2N B2805052 1-(4-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride CAS No. 2197054-50-3

1-(4-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride

Cat. No.: B2805052
CAS No.: 2197054-50-3
M. Wt: 282.16
InChI Key: SACHSJRHUSMPPS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexane ring substituted with a 4-chlorophenyl group and two fluorine atoms, making it a valuable subject for research in organic chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent substitution reactions to introduce the chlorophenyl and difluoro groups. Common synthetic routes include:

    Cyclohexane Ring Formation: The cyclohexane ring can be synthesized through hydrogenation of benzene or via cycloaddition reactions.

    Substitution Reactions: Introduction of the 4-chlorophenyl group is often achieved through Friedel-Crafts alkylation using 4-chlorobenzene and an appropriate catalyst.

    Fluorination: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Final Assembly: The final step involves the formation of the amine hydrochloride salt through reaction with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to control reaction rates and selectivity.

Scientific Research Applications

1-(4-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in studies to understand its interaction with biological systems, including its binding affinity to receptors and enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is utilized in the development of new materials and as a precursor in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to certain sites, influencing cellular processes and biochemical reactions. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-Chlorophenyl)-4,4-difluorocyclohexanamine hydrochloride stands out due to its distinct combination of a chlorophenyl group and difluorocyclohexane ring. Similar compounds include:

    1-(4-Chlorophenyl)-cyclohexanamine hydrochloride: Lacks the difluoro substitution, resulting in different chemical properties and reactivity.

    4,4-Difluorocyclohexanamine hydrochloride: Does not have the chlorophenyl group, affecting its biological activity and applications.

    1-(4-Bromophenyl)-4,4-difluorocyclohexanamine hydrochloride:

These comparisons highlight the unique features of this compound, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(4-chlorophenyl)-4,4-difluorocyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF2N.ClH/c13-10-3-1-9(2-4-10)11(16)5-7-12(14,15)8-6-11;/h1-4H,5-8,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACHSJRHUSMPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(C2=CC=C(C=C2)Cl)N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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